N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCTC is a TRPV1 antagonist, which means it can block the activity of the TRPV1 ion channel. The TRPV1 channel is involved in pain sensation, inflammation, and other physiological processes.
Applications De Recherche Scientifique
- Chalcones, a class of polyphenolic compounds to which this compound belongs, have demonstrated promising anticancer properties . Researchers have explored their potential as inhibitors of cancer cell growth and metastasis. Further investigation into the specific mechanisms of action and potential targets would be valuable.
- Quinoline derivatives, including this compound, exhibit antibacterial and antifungal activities . Their ability to inhibit microbial growth makes them interesting candidates for drug development. Researchers could explore their efficacy against specific pathogens and investigate their mode of action.
- Both chalcones and quinoline derivatives possess antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases associated with free radical damage. Investigating the antioxidant capacity of this compound could provide insights into its therapeutic potential.
- Chalcones have been studied for their anti-inflammatory effects . Chronic inflammation is linked to various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Researchers could explore whether this compound modulates inflammatory pathways.
- Previous work has used an intermediary compound related to this one for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors are relevant in cancer therapy due to their ability to regulate gene expression and promote apoptosis. Further investigations into HDAC inhibition by this compound are warranted.
- Combining the chemical nuclei of chalcones and quinoline derivatives may yield novel compounds with diverse biological activities . Researchers could explore modifications to optimize pharmacological properties, such as solubility, bioavailability, and target specificity.
Anticancer Activity
Antimicrobial Properties
Antioxidant Potential
Anti-Inflammatory Effects
Histone Deacetylase (HDAC) Inhibition
Structural Diversity for Drug Design
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-16(19-12-5-6-14-15(7-12)26-10-25-14)8-13-9-27-18(21-13)22-17(24)20-11-3-1-2-4-11/h5-7,9,11H,1-4,8,10H2,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZVAKHESKADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.